molecular formula C14H26N2O2 B2965945 tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate CAS No. 351369-63-6

tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate

Cat. No.: B2965945
CAS No.: 351369-63-6
M. Wt: 254.374
InChI Key: OCBLBCHMNLRFCF-UHFFFAOYSA-N
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Description

"tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate" is a carbamate-protected amine derivative featuring a bicyclic octahydro-1H-isoindole scaffold. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling selective deprotection under acidic conditions. This compound is structurally characterized by a fused bicyclic system (octahydroisoindole), which imposes conformational rigidity and influences its physicochemical properties, such as solubility, lipophilicity, and stereoelectronic interactions. Such derivatives are often employed as intermediates in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system disorders or peptidomimetics .

Properties

IUPAC Name

tert-butyl N-(1,2,3,4,5,6,7,7a-octahydroisoindol-3a-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14-7-5-4-6-11(14)8-15-9-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBLBCHMNLRFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCCCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "tert-butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate" with structurally related carbamates, focusing on structural features , physicochemical properties , and synthetic applications .

Structural Comparisons

Compound Name Key Structural Features Molecular Weight (g/mol) Substituents/Stereochemistry CAS Number Reference
This compound Octahydroisoindole core with Boc-protected methylamine ~267.4 (estimated) Bicyclic scaffold, tertiary amine Not explicitly listed N/A
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentyl ring with hydroxyl group; stereospecific (1S,3S) configuration 215.3 Hydroxyl group at C3, cis stereochemistry 154737-89-0
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine ring with methyl substituent; stereospecific (3R,5S) configuration 228.3 Methyl at C5, trans stereochemistry 1523530-57-5
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine with cis-3-methyl substitution 214.3 Methyl at C3, cis configuration 473839-06-4
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Norbornane-derived azabicyclo scaffold with Boc protection 212.3 Bridged bicyclic system, strained ring 880545-32-4
tert-butyl N-(2,2-dimethyl-2,3-dihydro-1H-indol-3-yl)carbamate Indole-derived dihydro scaffold with dimethyl substitution 276.4 Planar aromatic system, dimethyl groups 2007924-91-4

Physicochemical Properties

  • Lipophilicity: The octahydroisoindole core confers moderate lipophilicity (estimated logP ~2.5), comparable to piperidine derivatives (e.g., tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate, logP ~2.1) but lower than bicyclic systems like norbornane analogs (logP ~3.0) due to reduced ring strain .
  • Solubility : Hydroxy-substituted analogs (e.g., tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate) exhibit higher aqueous solubility (>50 mg/mL) compared to the hydrophobic octahydroisoindole derivative (<10 mg/mL) .

Key Differentiators

The octahydroisoindole scaffold distinguishes itself through:

Conformational Rigidity: Enhanced compared to monocyclic analogs, enabling precise spatial positioning of functional groups.

Metabolic Stability : The saturated bicyclic system may reduce oxidative metabolism relative to aromatic indole derivatives .

Synthetic Challenges : Steric hindrance complicates functionalization, necessitating optimized catalytic conditions (e.g., palladium-mediated cross-couplings) .

Biological Activity

tert-Butyl N-(octahydro-1H-isoindol-3a-ylmethyl)carbamate, with the CAS number 351369-63-6, is a compound that has garnered interest in various biological applications due to its unique structural properties and potential therapeutic effects. The compound's molecular formula is C14H26N2O2, and it has a molecular weight of approximately 254.37 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a tert-butyl group attached to a carbamate moiety, which is linked to an octahydro-1H-isoindole derivative. This configuration contributes to its biological properties.

PropertyValue
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
CAS Number351369-63-6
IUPAC NameThis compound

The biological activity of this compound has been investigated in various studies, revealing several mechanisms through which it exerts its effects:

  • Protease Inhibition : Research indicates that compounds similar in structure exhibit inhibitory activity against viral proteases, such as the SARS-CoV 3CL protease. These inhibitors can prevent viral replication by blocking the cleavage of viral polyproteins necessary for the production of functional viral proteins .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, particularly in models of neurodegenerative diseases. It has shown promise in improving cell viability in astrocyte cultures, indicating potential applications in treating conditions like Alzheimer's disease.
  • Antioxidant Activity : The presence of the isoindole structure may confer antioxidant properties, which could be beneficial in reducing oxidative stress in various biological systems.

Case Studies and Research Findings

Research has provided insights into the efficacy and safety profile of this compound:

Study 1: Inhibition of Viral Proteases

In a study assessing the inhibitory effects on SARS-CoV proteases, compounds similar to this compound were evaluated using fluorometric assays. The results indicated that these compounds could effectively reduce protease activity with IC50 values ranging from low micromolar concentrations, highlighting their potential as antiviral agents .

Study 2: Neuroprotection in Cell Cultures

Another investigation focused on the neuroprotective effects of this compound on astrocytes subjected to oxidative stress. The findings demonstrated that treatment with this compound significantly improved cell viability compared to untreated controls, suggesting its utility in neuroprotective strategies.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
Viral Protease InhibitionIC50 values in low micromolar range
NeuroprotectionImproved astrocyte cell viability

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